molecular formula C10H11BrO3 B8641424 3-(Benzyloxy)-2-bromopropanoic acid

3-(Benzyloxy)-2-bromopropanoic acid

Cat. No.: B8641424
M. Wt: 259.10 g/mol
InChI Key: VKJQJNVYWGDEQN-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2-bromopropanoic acid is a brominated carboxylic acid derivative featuring a benzyloxy group at the third carbon and a bromine atom at the second carbon of the propanoic acid backbone.

Properties

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

2-bromo-3-phenylmethoxypropanoic acid

InChI

InChI=1S/C10H11BrO3/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)

InChI Key

VKJQJNVYWGDEQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC(C(=O)O)Br

Origin of Product

United States

Comparison with Similar Compounds

Halogen-Substituted Propanoic Acids

  • 2-Bromo-2-methyl-propanoic acid (BrC(CH₃)₂COOH): Features a bromine and two methyl groups at C2. The absence of a benzyloxy group reduces steric hindrance but lowers molecular weight (167.01 g/mol). Its higher boiling point (200°C) reflects strong intermolecular forces typical of carboxylic acids .
  • 3-(Benzyloxy)-2-fluoro-3-oxopropanoic acid: Replaces bromine with fluorine and introduces a ketone group at C3 (oxo). The smaller, electronegative fluorine reduces molecular weight (212.17 g/mol) and alters reactivity, favoring nucleophilic attacks at the oxo position .

Benzyloxy-Containing Derivatives

  • 2-{[(Benzyloxy)carbonyl]amino}-3-cyanopropanoic acid: Incorporates a benzyloxycarbonyamino (Cbz) group and cyano substituent. The Cbz group enhances steric bulk (M. Wt. 248.23 g/mol) and is associated with skin/eye irritation hazards .
  • Benzenepropanoic acid, β-amino-2-(phenylmethoxy)-: Substitutes bromine with an amino group and extends the carbon chain. The amino group increases polarity (M.

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Name Molecular Formula M. Wt. (g/mol) Boiling Point (°C) Solubility Hazards Reference
3-(Benzyloxy)-2-bromopropanoic acid (Target) C₁₀H₁₁BrO₄* ~287.10† Not reported Low water solubility (inferred) Potential irritant‡
2-Bromo-2-methyl-propanoic acid C₄H₇BrO₂ 167.01 200 sl. s. H₂O; s. alcohol, ether Corrosive
3-(Benzyloxy)-2-fluoro-3-oxopropanoic acid C₁₀H₉FO₄ 212.17 Not reported Not reported Not reported
2-{[(Benzyloxy)carbonyl]amino}-3-cyanopropanoic acid C₁₂H₁₂N₂O₄ 248.23 Not reported Not reported Skin/Eye irritant

*Inferred formula. †Calculated based on structural analogs. ‡Inferred from benzyloxy derivatives .

Key Observations:

  • Molecular Weight : The benzyloxy group significantly increases molecular weight compared to methyl-substituted analogs (e.g., 167.01 vs. ~287.10 g/mol).
  • Solubility: Hydrophobic benzyloxy groups reduce water solubility, as seen in benzyloxycarbonyamino derivatives .
  • Boiling Points : Bromine and carboxylic acid functionalities elevate boiling points due to dipole interactions and hydrogen bonding .

Reactivity and Stability

  • Bromine as a Leaving Group: The bromine atom in 3-(Benzyloxy)-2-bromopropanoic acid enhances susceptibility to nucleophilic substitution (e.g., SN2 reactions), unlike fluorine in its fluoro analog .
  • Benzyloxy Group Stability: The benzyl ether may cleave under acidic or reductive conditions, limiting stability in harsh environments. This contrasts with methyl groups in 2-bromo-2-methyl-propanoic acid, which are more stable .
  • Oxidative Sensitivity : Brominated compounds may decompose under strong oxidizing conditions, releasing hazardous byproducts like HBr .

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